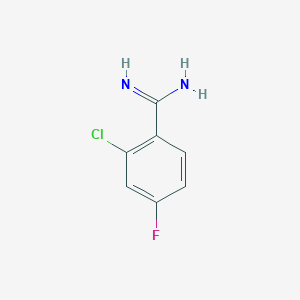

2-Chloro-4-fluoro-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESVNOXPDZLHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394432 | |

| Record name | 2-Chloro-4-fluorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582306-90-9 | |

| Record name | 2-Chloro-4-fluorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoro-benzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-fluoro-benzamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-benzamidine is a halogenated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including the benzamidine core and the presence of both chloro and fluoro substituents, make it a valuable intermediate for the synthesis of various biologically active molecules. Benzamidines are a well-established class of compounds known for their ability to act as competitive inhibitors of serine proteases, a family of enzymes implicated in a wide range of physiological and pathological processes. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological activities of this compound and its hydrochloride salt, compiled to serve as a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound is typically handled as a solid. While some physical properties are available, a complete experimental dataset is not extensively published. The properties of its hydrochloride salt are also included, as it is a common form for improving solubility and handling.[1][2]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₇H₆ClFN₂[3][4] | C₇H₆ClFN₂·HCl[1][2] |

| Molecular Weight | 172.59 g/mol [3][4] | 209.05 g/mol [1][2] |

| CAS Number | 582306-90-9[3][4] | 1171478-64-0 |

| Appearance | Off-white powder[1][2] | Off-white powder[1][2] |

| Melting Point | Data not available | Data not available |

| Boiling Point | 275.3 °C at 760 mmHg[5] | Data not available |

| Flash Point | 120.3 °C[5] | Data not available |

| Solubility | Limited data available. General benzamidines are slightly soluble in water.[6] | Soluble in DMSO and ethanol.[1] Solubility in PBS (pH 7.2) for the parent benzamidine hydrochloride is approximately 3 mg/mL.[1] |

| Storage Conditions | Store at 0 - 8 °C[1][2] | Store at 0 - 8 °C[1][2] |

Spectral Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 7.5 - 7.8 | m | Aromatic protons |

| ~ 7.0 - 7.3 | m | Aromatic protons |

| ~ 8.5 - 9.5 | br s | -NH₂ protons |

| ~ 9.5 - 10.5 | br s | =NH proton |

Note: Chemical shifts are highly dependent on the solvent used. The broad signals for the amine and imine protons are due to chemical exchange and quadrupole broadening.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 165 | C=N |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 135 (d, ³JCF ≈ 8 Hz) | C-Cl |

| ~ 130 (d, ³JCF ≈ 8 Hz) | Ar-CH |

| ~ 125 | Ar-C (ipso to C(=N)NH₂) |

| ~ 118 (d, ²JCF ≈ 22 Hz) | Ar-CH |

| ~ 115 (d, ²JCF ≈ 22 Hz) | Ar-CH |

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). Other aromatic carbons will also show smaller C-F couplings.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 172/174 | [M]⁺ (Molecular ion) |

| 155/157 | [M - NH₃]⁺ |

| 138 | [M - Cl]⁺ |

| 129 | [C₇H₄FN]⁺ |

Note: The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments with a ratio of approximately 3:1 for the [M] and [M+2] peaks.

Table 5: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| ~ 3100 | Medium | Aromatic C-H stretching |

| ~ 1650 | Strong | C=N stretching |

| ~ 1600, 1480 | Medium | Aromatic C=C stretching |

| ~ 1250 | Strong | C-F stretching |

| ~ 850 | Strong | C-Cl stretching |

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not widely published. However, a common and effective method for the synthesis of benzamidines is the Pinner synthesis, which proceeds via the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, followed by reaction with ammonia.

Proposed Synthesis of this compound via Pinner Reaction

This proposed protocol is based on established methods for the synthesis of benzamidines from benzonitriles.

Workflow for the Pinner Synthesis of this compound

Caption: Pinner synthesis workflow for this compound.

Materials:

-

2-Chloro-4-fluorobenzonitrile

-

Anhydrous ethanol

-

Anhydrous hydrogen chloride gas

-

Anhydrous ammonia

-

Anhydrous diethyl ether

Procedure:

-

Imidate Formation: A solution of 2-chloro-4-fluorobenzonitrile in anhydrous ethanol is cooled to 0°C. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The formation of the imidate hydrochloride salt as a precipitate is monitored. The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

Amidation: The isolated ethyl 2-chloro-4-fluorobenzimidate hydrochloride is suspended in a solution of anhydrous ammonia in ethanol. The mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Biological Activity and Signaling Pathways

Benzamidines are recognized as a class of compounds that act as competitive inhibitors of serine proteases.[7][8] These enzymes play crucial roles in various physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

The inhibitory mechanism of benzamidines involves the binding of the positively charged amidinium group to the negatively charged aspartate residue (Asp189 in the chymotrypsin numbering system) located at the bottom of the S1 specificity pocket of the protease. This interaction mimics the binding of the natural substrate's basic side chain (e.g., arginine or lysine).

Potential Inhibition of the Urokinase-type Plasminogen Activator (uPA) Pathway

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in cancer invasion and metastasis by converting plasminogen to plasmin, which in turn degrades components of the extracellular matrix.[10][11][12] Inhibition of uPA is a promising strategy for anti-cancer therapy. Benzamidine-based inhibitors have been developed to target uPA.

Generalized Signaling Pathway of uPA and its Inhibition by a Benzamidine Derivative

Caption: Generalized pathway of uPA-mediated plasminogen activation and its inhibition by a benzamidine derivative.

Conclusion

This compound is a versatile building block in medicinal chemistry with significant potential for the development of novel therapeutics, particularly as an inhibitor of serine proteases. While a complete set of experimental data for this specific compound is not yet publicly available, this technical guide provides a comprehensive summary of its known properties, a plausible synthetic route, and its likely biological targets based on the established pharmacology of the benzamidine class. Further research to fully characterize its physicochemical properties, spectral data, and specific enzyme inhibitory profile is warranted to fully exploit its potential in drug discovery and development.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. This compound CAS#: 582306-90-9 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Explaining urokinase type plasminogen activator inhibition by amino-5-hydroxybenzimidazole and two naphthamidine-based compounds through quantum biochemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Synthesis of 2-Chloro-4-fluoro-benzamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for 2-Chloro-4-fluoro-benzamidine, a valuable intermediate in medicinal chemistry.

Chemical Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₆ClFN₂.[1] Its structure features a benzene ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a carboximidamide (amidine) group at the 1-position. The hydrochloride salt is a common and stable form of this compound.

Structure:

A summary of the key physicochemical properties for the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties

| Property | 2-Chloro-4-fluorobenzonitrile (Starting Material) | This compound hydrochloride (Product) |

| Molecular Formula | C₇H₃ClFN | C₇H₆ClFN₂·HCl |

| Molecular Weight | 155.56 g/mol [2][3][4][5] | 209.05 g/mol [1] |

| CAS Number | 60702-69-4[2][3][4] | 582306-90-9[1] |

| Appearance | White glistening crystals[2][3] | Off-white powder[1] |

| Melting Point | 64-66 °C[3][4] | Not explicitly reported, but expected to be a solid. |

| Boiling Point | 233.4 °C at 760 mmHg[3] | Not available |

| Purity | Typically ≥99% | ≥ 97% (Assay)[1] |

| Storage Conditions | Store in a tightly closed container.[3] | Store at 0 - 8 °C[1] |

Synthesis of this compound via the Pinner Reaction

The most common and effective method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction.[6][7][8][9] This two-step process involves the formation of an intermediate imidate ester hydrochloride (often referred to as a Pinner salt), followed by ammonolysis to yield the desired amidine.[6][7][9]

The overall reaction scheme is as follows:

Step 1: Formation of the Pinner Salt (Ethyl 2-chloro-4-fluorobenzimidate hydrochloride)

2-Chloro-4-fluorobenzonitrile is reacted with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride to form the corresponding imidate ester hydrochloride.

Step 2: Ammonolysis

The isolated Pinner salt is then treated with ammonia to produce this compound.

Below is a detailed experimental protocol based on established Pinner reaction procedures.

Experimental Protocol

Materials:

-

2-Chloro-4-fluorobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or a solution in anhydrous ethanol)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

Step 1: Synthesis of Ethyl 2-chloro-4-fluorobenzimidate hydrochloride (Pinner Salt)

-

In a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve 2-Chloro-4-fluorobenzonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents).

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C. Continue the gas introduction until the solution is saturated and a precipitate begins to form.

-

After saturation, seal the flask with a drying tube and allow it to stand at room temperature for 24-48 hours, or until the reaction is complete (monitored by TLC or disappearance of the nitrile peak in IR spectroscopy).

-

The Pinner salt will precipitate as a white solid. Collect the solid by filtration under anhydrous conditions.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the ethyl 2-chloro-4-fluorobenzimidate hydrochloride under vacuum.

Step 2: Synthesis of this compound

-

Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in anhydrous ethanol. Continue the addition until the reaction is complete.

-

Ammonium chloride will precipitate as a white solid.

-

Remove the ammonium chloride by filtration.

-

The filtrate contains the desired this compound. The solvent can be removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Expected Yield:

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-Chloro-4-fluorobenzonitrile via the Pinner reaction.

Caption: Synthesis of this compound via the Pinner Reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-4-fluorobenzonitrile | 60702-69-4 [chemicalbook.com]

- 5. 2-Chloro-4-fluorobenzonitrile | C7H3ClFN | CID 109000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. Pinner Reaction [organic-chemistry.org]

- 10. Pinner Reaction | NROChemistry [nrochemistry.com]

The Role of 2-Chloro-4-fluoro-benzamidine in Modern Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-benzamidine is a halogenated aromatic amidine that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its strategic placement of chloro and fluoro substituents on the benzene ring, coupled with the reactive benzamidine moiety, makes it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth analysis of the research applications of this compound, focusing on its role in the development of enzyme inhibitors and other therapeutic agents. While direct biological activity data for this compound itself is not extensively documented, its utility is overwhelmingly demonstrated through the biological profiles of the compounds it helps create.

Core Application: A Precursor to Serine Protease Inhibitors

The primary application of this compound in research is as a key intermediate in the synthesis of serine protease inhibitors. [1][2]The benzamidine group is a well-established pharmacophore that can competitively and reversibly bind to the active site of serine proteases, such as thrombin, trypsin, and Factor Xa, by mimicking the natural substrate, arginine. [2]The chloro and fluoro substituents on the phenyl ring of this compound allow for the fine-tuning of the physicochemical properties of the final inhibitor, including its potency, selectivity, and pharmacokinetic profile.

Synthetic Utility and Reaction Schemes

The chemical reactivity of this compound makes it amenable to a variety of synthetic transformations. The amidine group can be incorporated into larger molecules through several common reactions in medicinal chemistry.

A generalized workflow for the utilization of this compound in the synthesis of a hypothetical serine protease inhibitor is depicted below. This workflow illustrates the logical progression from a simple building block to a complex, biologically active molecule.

Potential Therapeutic Areas

The inhibitors synthesized using this compound as a precursor have potential applications in a range of therapeutic areas where serine proteases play a critical pathological role. These include:

-

Oncology: Targeting proteases involved in tumor invasion and metastasis.

-

Infectious Diseases: Inhibiting viral or bacterial proteases essential for replication.

-

Inflammation: Modulating the activity of proteases involved in the inflammatory cascade.

Data Presentation

As direct quantitative data for a final product derived from this compound is not available in the public domain, the following table presents hypothetical data for a generic serine protease inhibitor to illustrate the type of information that would be generated in a drug discovery program utilizing this building block.

| Parameter | Value | Description |

| Target Enzyme | Thrombin | A key serine protease in the coagulation cascade. |

| IC50 | 15 nM | The half maximal inhibitory concentration, a measure of potency. |

| Ki | 2.5 nM | The inhibition constant, reflecting the binding affinity. |

| Selectivity | >100-fold vs. Trypsin | The ratio of inhibitory activity against the target versus a related enzyme. |

| Solubility | 150 µg/mL | The maximum concentration of the compound that can dissolve in a solvent. |

| Cell Permeability | Moderate | The ability of the compound to cross cell membranes. |

Experimental Protocols

Below are generalized methodologies for key experiments that would be conducted to characterize a novel inhibitor synthesized from this compound.

General Procedure for Amide Coupling

To a solution of a carboxylic acid-containing core scaffold (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents). The mixture is stirred at room temperature for 15 minutes. This compound hydrochloride (1.2 equivalents) is then added, and the reaction is stirred at room temperature for 12-18 hours. The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final amide-coupled inhibitor.

In Vitro Enzyme Inhibition Assay (Thrombin)

The inhibitory activity against human α-thrombin would be determined using a chromogenic substrate assay. The enzyme (final concentration 0.5 nM) is pre-incubated with varying concentrations of the inhibitor in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) for 15 minutes at 37°C in a 96-well plate. The enzymatic reaction is initiated by the addition of a chromogenic substrate (e.g., S-2238, final concentration 200 µM). The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Signaling Pathway Context

Serine proteases like thrombin are often involved in complex signaling cascades. The inhibition of such a protease can have downstream effects on cellular signaling. The following diagram illustrates a simplified representation of a coagulation cascade and where an inhibitor derived from this compound would act.

Conclusion

This compound stands out as a strategically important building block for the synthesis of novel therapeutic agents, particularly serine protease inhibitors. Its utility lies in its ability to introduce a key pharmacophore while providing handles for synthetic elaboration and property modulation. Although detailed biological data on compounds directly synthesized from this specific starting material are not widely published, the extensive research on analogous benzamidine derivatives strongly supports its application in drug discovery programs targeting a variety of diseases. Future research leveraging this compound is poised to contribute to the development of the next generation of targeted therapies.

References

- 1. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-4-fluoro-benzamidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-4-fluoro-benzamidine, a key chemical intermediate in pharmaceutical research and development. This document outlines its chemical properties, synthesis, and significant role in the creation of targeted therapeutics, particularly enzyme inhibitors.

Chemical and Physical Properties

This compound is a substituted aromatic compound frequently utilized in medicinal chemistry. It is typically handled as its hydrochloride salt to improve solubility and stability. Key quantitative data for both the free base and the hydrochloride salt are summarized below.

| Property | This compound | This compound Hydrochloride[1] |

| CAS Number | 582306-90-9 | 582306-90-9 |

| Molecular Formula | C₇H₆ClFN₂ | C₇H₆ClFN₂·HCl |

| Molecular Weight | 172.59 g/mol | 209.05 g/mol |

| Appearance | - | Off-white powder |

| Purity | - | ≥ 97% |

| Storage Conditions | - | 0 - 8 °C |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is most commonly achieved from the corresponding nitrile, 2-chloro-4-fluorobenzonitrile, via the Pinner reaction or related methods. The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine by treatment with ammonia.

Experimental Protocol: Synthesis via Pinner Reaction

This protocol is a representative method adapted from general procedures for benzamidine synthesis.[2][3] Anhydrous conditions are crucial for the success of the Pinner reaction.

Materials:

-

2-chloro-4-fluorobenzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Ammonia gas

-

Anhydrous reaction vessel with a stirrer and gas inlet/outlet

Procedure:

-

Formation of the Imino Ester Hydrochloride (Pinner Salt):

-

Dissolve 2-chloro-4-fluorobenzonitrile in a minimal amount of anhydrous ethanol in the reaction vessel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at a low temperature.

-

Continue the addition of HCl until the solution is saturated and a precipitate (the imino ester hydrochloride) forms.

-

The reaction mixture is typically stirred at a low temperature for several hours to ensure complete formation of the Pinner salt.[4]

-

The precipitate can be collected by filtration, washed with anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum.

-

-

Ammonolysis to form Benzamidine Hydrochloride:

-

Suspend the dried imino ester hydrochloride in anhydrous ethanol.

-

Cool the suspension in an ice bath.

-

Bubble dry ammonia gas through the stirred suspension.

-

The reaction is monitored until the conversion to this compound hydrochloride is complete.

-

The final product can be isolated by filtration, washed with anhydrous diethyl ether, and dried.

-

Below is a workflow diagram illustrating the key steps in the synthesis.

Applications in Drug Discovery and Development

This compound serves as a critical building block in the synthesis of more complex, biologically active molecules. Its primary application is in the development of enzyme inhibitors, particularly for a class of enzymes known as serine proteases.[1]

Role as a Serine Protease Inhibitor Intermediate

The benzamidine moiety is a well-established pharmacophore that can competitively inhibit serine proteases.[5][6] These enzymes, which include thrombin, trypsin, and urokinase-type plasminogen activator (uPA), play crucial roles in various physiological and pathological processes such as blood coagulation, digestion, and cancer metastasis.[5][7] The amidine group mimics the guanidinium group of arginine, a natural substrate for many of these proteases, allowing it to bind to the enzyme's active site.

Derivatives of this compound have been investigated as inhibitors of serine proteases like uPA, which is a target in cancer therapy due to its role in tumor invasion and metastasis.[8][9][10] This compound has also been used in the synthesis of fluorinated analogues of dabigatran, a direct thrombin inhibitor used as an anticoagulant.[11]

The general mechanism of competitive inhibition by benzamidine derivatives at the active site of a serine protease is depicted below.

The workflow for utilizing this compound in a drug discovery program targeting a specific serine protease is outlined below.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of targeted therapeutics. Its utility in constructing potent serine protease inhibitors makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The synthetic routes to this compound are well-established, allowing for its incorporation into discovery programs aimed at developing novel treatments for a range of diseases, including cancer and thrombotic disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of the Proteolytic Activity of Urokinase Type Plasminogen Activator | Bentham Science [eurekaselect.com]

- 8. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular design, synthesis and anticoagulant activity evaluation of fluorinated dabigatran analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Chloro-4-fluoro-benzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-fluoro-benzamidine, a key intermediate in pharmaceutical research and development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document outlines the expected solubility trends based on structurally related compounds and furnishes detailed experimental protocols for its empirical determination. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and the formulation of novel therapeutic agents.

Core Data Summary: Qualitative Solubility and Physicochemical Properties

The following table summarizes the expected qualitative solubility and key physicochemical properties of this compound. Researchers are strongly encouraged to determine quantitative solubility in solvents pertinent to their specific applications using the protocols detailed in the subsequent section.

| Property | Value | Reference/Comment |

| Molecular Formula | C₇H₆ClFN₂ | [5][6] |

| Molecular Weight | 172.59 g/mol | [5][6] |

| Appearance | Off-white powder (for the hydrochloride salt) | [1] |

| Water Solubility | Expected to be low to sparingly soluble | Based on the general properties of aromatic amides[4]. |

| Polar Organic Solvents | Expected to have moderate to good solubility (e.g., Alcohols, DMSO, DMF) | Benzamide and its derivatives generally dissolve well in polar organic solvents[4][7]. The presence of polar functional groups facilitates this solubility. |

| Non-polar Organic Solvents | Expected to have low solubility (e.g., Hexane, Toluene) | The polar nature of the benzamidine moiety would limit solubility in non-polar environments. |

| XLogP3 | 1.6 | [6] A measure of hydrophobicity. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol describes the widely accepted "shake-flask" method, which is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective:

To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl Acetate, Toluene, Hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium saturation is achieved.

-

Add a known volume (e.g., 2 mL) of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 298.15 K).

-

Agitate the mixtures for a sufficient duration to allow them to reach equilibrium. This typically requires 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at various time points until it remains constant).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set period (e.g., 15 minutes). This step must be performed at the same temperature as the equilibration to avoid changes in solubility.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: Construct a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

-

For UV-Vis: Similarly, create a calibration curve by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax). Use this curve to determine the concentration of the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. This value represents the quantitative solubility of the compound in the specific solvent at the tested temperature.

-

The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is visualized in the diagram below.

Caption: A flowchart of the shake-flask method for solubility determination.

References

A Technical Guide to 2-Chloro-4-fluoro-benzamidine: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluoro-benzamidine is a key building block in medicinal chemistry, frequently utilized as a precursor in the synthesis of bioactive molecules, particularly enzyme inhibitors. This technical guide provides an in-depth comparison of its hydrochloride salt and free base forms. Key physicochemical properties are summarized, detailed experimental protocols for its synthesis and salt formation are provided, and its role as an intermediate in the development of serine protease inhibitors is discussed. This document serves as a comprehensive resource for researchers to select the appropriate form of the compound for their specific application, whether in chemical synthesis, biochemical assays, or drug discovery pipelines.

Introduction

In drug development, the choice between using a free base or a salt form of a compound is a critical decision that impacts solubility, stability, handling, and bioavailability. This compound, a substituted benzamidine derivative, is a valuable intermediate in pharmaceutical research.[1] The benzamidine moiety is a well-known pharmacophore that can mimic arginine and lysine, making it a common structural motif in the design of inhibitors for enzymes such as serine proteases.[2]

This guide focuses on the two most common forms of this compound: the free base (this compound) and its hydrochloride salt (this compound HCl). The hydrochloride salt is generally favored in laboratory settings for its enhanced stability and solubility in aqueous media, which is advantageous for biochemical assays and screening.[1] This document will delineate the known properties of each form, provide detailed synthesis protocols, and illustrate the compound's relevance in a key biological pathway.

Physicochemical Properties: A Comparative Analysis

The selection of the appropriate form is dictated by its physicochemical properties. While specific experimental data for the free base is limited in publicly available literature, the properties of the hydrochloride salt are better documented by chemical suppliers. The following tables summarize the available information for both forms.

Table 1: General and Chemical Properties

| Property | This compound Hydrochloride | This compound (Free Base) |

| Appearance | Off-white to yellow crystalline powder[1][3] | Solid (predicted) |

| CAS Number | 582306-90-9[1] | 582306-90-9[3] |

| Molecular Formula | C₇H₆ClFN₂·HCl[1] | C₇H₆ClFN₂[3] |

| Molecular Weight | 209.05 g/mol [1] | 172.59 g/mol [3] |

| Purity | ≥97% (Assay)[1] | Not specified |

| Storage Conditions | 0 - 8 °C[1] | Store in a cool, dry place |

Table 2: Predicted Physicochemical Data

| Property | This compound (Free Base) | Notes |

| Boiling Point | 275.3°C at 760 mmHg | Predicted value. |

| Flash Point | 120.3°C | Predicted value. |

| Solubility | Favorable solubility is noted for the HCl salt, especially in aqueous buffers for biochemical assays.[3] Specific mg/mL data is not readily available. The free base is expected to have higher solubility in organic solvents and lower solubility in water. | |

| Stability | The hydrochloride salt form offers enhanced stability.[1] Solutions of benzamidine derivatives should generally be prepared fresh.[4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound from its nitrile precursor and its subsequent conversion to the hydrochloride salt.

Synthesis of this compound (Free Base) via Pinner Reaction

The conversion of a nitrile to a benzamidine is commonly achieved via the Pinner reaction. This two-step process involves the formation of an imidate ester hydrochloride, which is then treated with ammonia to yield the amidine. The starting material, 2-Chloro-4-fluorobenzonitrile, is commercially available.[5]

Step 1: Formation of Ethyl 2-chloro-4-fluorobenzimidate hydrochloride

-

Setup: A flame-dried, 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride).

-

Reagents: Add 2-Chloro-4-fluorobenzonitrile (15.5 g, 0.1 mol) and anhydrous ethanol (6.9 g, 0.15 mol) to 100 mL of anhydrous diethyl ether.

-

Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and a white precipitate of the imidate ester hydrochloride will form. Continue the addition of HCl gas for approximately 2 hours or until the reaction mixture is saturated and no further precipitation is observed.

-

Isolation: Seal the flask and store it in a refrigerator overnight (approx. 12-18 hours) to ensure complete precipitation. Collect the white solid by vacuum filtration, wash it with two 50 mL portions of cold anhydrous diethyl ether, and dry it under vacuum.

Step 2: Ammonolysis to this compound

-

Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer.

-

Reagents: Suspend the dried ethyl 2-chloro-4-fluorobenzimidate hydrochloride (0.1 mol) in 150 mL of ethanol.

-

Reaction: Cool the suspension to 0°C in an ice bath. Bubble anhydrous ammonia gas through the mixture with vigorous stirring for 3-4 hours. Alternatively, a solution of ammonia in ethanol (e.g., 2M) can be used. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. The residue will contain the this compound free base and ammonium chloride.

-

Purification: Treat the residue with a minimal amount of cold water to dissolve the ammonium chloride. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound free base. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Conversion of Free Base to Hydrochloride Salt

The conversion to the hydrochloride salt is a straightforward acid-base reaction, typically performed to enhance water solubility and stability.

-

Setup: A 100 mL Erlenmeyer flask with a magnetic stirrer.

-

Dissolution: Dissolve the purified this compound free base (e.g., 10 g) in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or isopropanol (approx. 50-70 mL).

-

Acidification: While stirring, slowly add a solution of hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white or off-white solid. Continue adding the HCl solution until no further precipitation is observed. A slight excess of HCl ensures complete conversion.

-

Isolation: Stir the resulting slurry for 30-60 minutes at room temperature or in an ice bath to maximize precipitation.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake with two portions of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material and excess HCl.

-

Drying: Dry the resulting this compound hydrochloride powder under vacuum to a constant weight.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-stage process for synthesizing the hydrochloride salt from the commercially available nitrile precursor.

Caption: Synthesis workflow for this compound HCl.

Biological Context: Inhibition of Urokinase-Plasminogen Activator (uPA) Pathway

Benzamidine derivatives are known competitive inhibitors of serine proteases, such as urokinase-type plasminogen activator (uPA).[6] The uPA system is heavily implicated in cancer cell invasion and metastasis.[7] It initiates a proteolytic cascade that degrades the extracellular matrix (ECM), allowing tumor cells to migrate. An inhibitor based on the this compound scaffold would block this pathway.

Caption: Inhibition of the uPA pathway by a benzamidine derivative.

Conclusion

This compound is a versatile chemical intermediate with significant applications in drug discovery. The choice between the free base and the hydrochloride salt depends largely on the intended application.

-

This compound (Free Base) is the logical choice for synthetic organic chemistry transformations where the reaction conditions are non-aqueous and basicity is required or not detrimental. It offers higher solubility in common organic solvents.

-

This compound Hydrochloride is the preferred form for most biological and biochemical applications. Its enhanced aqueous solubility and stability make it ideal for preparing stock solutions for high-throughput screening, enzyme inhibition assays, and other in vitro studies.

This guide provides the fundamental physicochemical data, reliable synthesis protocols, and a clear biological context to aid researchers in the effective utilization of both forms of this important compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 582306-90-9 [m.chemicalbook.com]

- 4. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-氯-4-氟苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Fluorine in the Biological Activity of Benzamidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This in-depth technical guide explores the profound impact of fluorination on the biological activities of benzamidines, a class of compounds recognized for their therapeutic potential, particularly as enzyme inhibitors. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can significantly modulate a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of fluorinated benzamidines, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Influence of Fluorine on Benzamidine Bioactivity

Fluorine's introduction into the benzamidine scaffold can lead to several advantageous modifications:

-

Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with target proteins. Fluorine can participate in hydrogen bonds and other non-covalent interactions, thereby increasing binding affinity and inhibitory potency.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can prolong the half-life of a drug candidate, leading to improved pharmacokinetic properties.

-

Modulation of pKa: Fluorination can lower the pKa of the basic amidine group, influencing its ionization state at physiological pH. This can impact the molecule's interaction with its biological target and its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to its target.

Biological Activities of Fluorinated Benzamidines

Fluorinated benzamidines have demonstrated a range of biological activities, with significant potential in several therapeutic areas.

Serine Protease Inhibition: Anticoagulant and Antithrombotic Activity

Benzamidines are well-established inhibitors of trypsin-like serine proteases, a family of enzymes that play crucial roles in processes such as blood coagulation, fibrinolysis, and inflammation. Fluorinated benzamidines have been investigated as potent and selective inhibitors of key coagulation factors, including thrombin and Factor Xa (FXa), making them promising candidates for the development of novel anticoagulant and antithrombotic agents.[1][2][3]

| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Nα-arylsulfonylamino-acylated 3-amidinophenylalanine derivatives | Bovine Factor Xa | ~0.5 µM | [1] |

| Nα-arylsulfonylamino-acylated 3-amidinophenylalanine derivatives | Thrombin | ~50 µM | [1] |

| Bis-benzamidines with cycloheptanone linker | Bovine Factor Xa | ~10 nM | [1] |

| Vicinally-substituted heterocyclic benzamidines | Factor Xa | Potent Inhibition | [4] |

A standard method to evaluate the anticoagulant activity of fluorinated benzamidines is to measure their effect on plasma clotting times, such as the activated partial thromboplastin time (aPTT) and prothrombin time (PT).[5][6][7]

Materials:

-

Platelet-poor plasma (PPP) from healthy human donors (anticoagulated with 3.8% sodium citrate).

-

Test compounds (fluorinated benzamidines) dissolved in a suitable solvent (e.g., DMSO).

-

aPTT reagent (e.g., containing a contact activator and phospholipids).

-

PT reagent (thromboplastin).

-

Calcium chloride (CaCl₂) solution.

-

Coagulation analyzer.

Procedure:

-

Preparation of Plasma: Obtain platelet-poor plasma by centrifuging citrated whole blood.

-

Incubation: Incubate the PPP with various concentrations of the test compound or vehicle control for a specified time at 37°C.

-

aPTT Assay:

-

Add the aPTT reagent to the plasma-compound mixture and incubate.

-

Initiate clotting by adding CaCl₂ solution.

-

The time to clot formation is recorded by the coagulation analyzer.

-

-

PT Assay:

-

Initiate clotting by adding the PT reagent to the plasma-compound mixture.

-

The time to clot formation is recorded.

-

Data Analysis:

The prolongation of aPTT and PT is a measure of the anticoagulant activity. Results are typically expressed as the concentration of the compound required to double the clotting time.

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa and thrombin are central enzymes in this pathway.

Antimicrobial Activity

Fluorinated benzamidine analogs and related structures like benzimidazoles have shown promising activity against a range of bacterial and fungal pathogens.[4][8] The introduction of fluorine can enhance the antimicrobial potency of these compounds.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-(m-fluorophenyl)-benzimidazole derivatives | Bacillus subtilis | 7.81 | [4] |

| 2-(m-fluorophenyl)-benzimidazole derivatives (meta-fluoro) | Gram-negative bacteria | 31.25 | [4] |

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

Bacterial or fungal strains.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compounds (fluorinated benzamidines) in serial dilutions.

-

96-well microtiter plates.

-

Incubator.

-

Microplate reader.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism.

-

Plate Preparation: Add serial dilutions of the test compound to the wells of a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Anticancer Activity

N-substituted benzamides have been shown to induce apoptosis and cell cycle arrest in cancer cells.[1][9] While specific data for fluorinated benzamidines is emerging, the known anticancer effects of related compounds suggest a promising avenue for investigation. The proposed mechanisms often involve the mitochondrial (intrinsic) pathway of apoptosis.

MTT Assay for Cell Viability:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the fluorinated benzamidine for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Flow Cytometry for Cell Cycle and Apoptosis Analysis:

-

Cell Treatment: Treat cancer cells with the test compound.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ethanol.

-

Staining:

-

Cell Cycle: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).

-

Apoptosis: Use an Annexin V-FITC/PI double staining kit to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the cell cycle distribution or the percentage of apoptotic cells.

The intrinsic apoptosis pathway is initiated by intracellular stress and converges on the mitochondria.

Synthesis of Fluorinated Benzamidines

The synthesis of fluorinated benzamidines can be achieved through several routes. A common method involves the conversion of a corresponding fluorinated benzonitrile.

Conclusion

Fluorinated benzamidines represent a promising class of compounds with diverse biological activities. The strategic incorporation of fluorine can significantly enhance their therapeutic potential by improving potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of their biological activities, including serine protease inhibition, antimicrobial effects, and potential anticancer properties. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships and mechanisms of action of fluorinated benzamidines will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. staff.najah.edu [staff.najah.edu]

- 8. [Synthesis and antimicrobial activity of substituted fluorobenzyl benzylidenethiazolidinediones and imidazolidinediones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Chloro-4-fluoro-benzamidine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 28, 2025 – 2-Chloro-4-fluoro-benzamidine has emerged as a critical building block for medicinal chemists, serving as a versatile intermediate in the synthesis of a new generation of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, applications, and the biological activities of its derivatives, underscoring its significance in the pursuit of novel treatments for a range of diseases, including cancer, infectious diseases, and thromboembolic disorders.

The unique substitution pattern of this compound, featuring both a chloro and a fluoro group on the benzamidine scaffold, allows for the fine-tuning of the physicochemical properties of derivative compounds. This modulation of biological activity is a key factor in the design of potent and selective enzyme inhibitors and other bioactive molecules.[1]

Synthesis of this compound

The primary route to this compound is through the Pinner reaction, which involves the conversion of the corresponding nitrile, 2-chloro-4-fluorobenzonitrile. This reaction is a cornerstone of amidine synthesis and proceeds via an imidate salt intermediate.

Experimental Protocol: Pinner Synthesis of this compound Hydrochloride

The following protocol outlines a general procedure for the synthesis of this compound hydrochloride from 2-chloro-4-fluorobenzonitrile. Anhydrous conditions are crucial for the success of the Pinner reaction to prevent the formation of byproducts.

Materials:

-

2-chloro-4-fluorobenzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride (gas)

-

Anhydrous diethyl ether

-

Ammonia (gas or solution in anhydrous ethanol)

Procedure:

-

Formation of the Imidate Hydrochloride (Pinner Salt): A solution of 2-chloro-4-fluorobenzonitrile in anhydrous ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature, during which the ethyl 2-chloro-4-fluorobenzimidate hydrochloride (Pinner salt) precipitates.

-

Isolation of the Pinner Salt: The precipitated Pinner salt is collected by filtration under anhydrous conditions and washed with anhydrous diethyl ether to remove any unreacted starting materials.

-

Ammonolysis to the Benzamidine: The isolated Pinner salt is then treated with a solution of ammonia in anhydrous ethanol. The reaction mixture is stirred, leading to the formation of this compound.

-

Isolation of the Product: The final product, this compound hydrochloride, is isolated by filtration and can be further purified by recrystallization.

Caption: Synthetic pathway for this compound hydrochloride.

Role in the Synthesis of Bioactive Molecules

This compound is a key precursor in the synthesis of a variety of bioactive compounds. Its amidine functional group is a common feature in molecules designed to interact with the active sites of enzymes, particularly serine proteases.

Application in the Development of Anticoagulants

Benzamidine derivatives have been extensively studied as inhibitors of serine proteases involved in the blood coagulation cascade, such as thrombin and Factor Xa. The development of potent and selective inhibitors for these enzymes is a major focus of research for new antithrombotic agents. While specific data for derivatives of this compound is not yet widely published, the structural similarities to known inhibitors suggest its potential in this area.

Use in Anticancer and Antimicrobial Drug Discovery

The benzamidine scaffold is also present in a number of compounds with demonstrated anticancer and antimicrobial activities. Research into novel benzamidine derivatives has shown promising results against various cancer cell lines and pathogenic microbes. The incorporation of the 2-chloro and 4-fluoro substituents can influence the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially leading to improved efficacy and safety profiles.

Quantitative Data on Benzamidine Derivatives

While specific quantitative data for derivatives of this compound is limited in the public domain, the following table provides a summary of the inhibitory activities of other benzamidine derivatives against various biological targets. This data is intended to be illustrative of the potential potency of compounds that can be synthesized using the this compound scaffold.

| Compound Class | Target | IC50 / MIC |

| Benzamidine Derivatives | Serine Proteases | Low µM to nM range |

| Benzamidine Analogues | Periodontitis Pathogens | 31.25 - 125 µg/mL (MIC) |

| Benzamide Derivatives | Cancer Cell Lines | Low µM range |

Experimental Protocols for Biological Evaluation

The biological activity of compounds synthesized from this compound can be assessed using a variety of in vitro assays.

General Protocol for Serine Protease Inhibition Assay

Materials:

-

Target serine protease (e.g., Thrombin, Factor Xa)

-

Chromogenic or fluorogenic substrate specific to the enzyme

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well microplate, add a solution of the target enzyme in assay buffer to each well.

-

Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

-

Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Caption: General workflow for an enzyme inhibition assay.

Signaling Pathways and Logical Relationships

The benzamidine moiety is a well-established pharmacophore for targeting serine proteases. When incorporated into a drug molecule, it can competitively inhibit the enzyme's activity, thereby modulating downstream signaling pathways. For example, inhibition of Factor Xa in the coagulation cascade prevents the conversion of prothrombin to thrombin, ultimately leading to an anticoagulant effect.

Caption: Inhibition of the coagulation cascade by a Factor Xa inhibitor.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potential enzyme inhibitors for the treatment of a variety of diseases makes it a compound of significant interest for further research and development. The synthetic accessibility and the potential for chemical modification of this scaffold will likely lead to the discovery of new and improved therapeutic agents in the years to come.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-benzamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Chloro-4-fluoro-benzamidine, a key intermediate in pharmaceutical research. This document outlines the synthesis of the crucial precursor, 2-chloro-4-fluorobenzonitrile, from various starting materials and its subsequent conversion to the target benzamidine derivative. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a valuable resource for professionals in organic synthesis and drug development.

Introduction

This compound hydrochloride is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules and for enzyme inhibition studies. Its structure is pivotal in the design of potent therapeutic agents. This guide focuses on the common and effective synthetic routes to this compound, with a particular emphasis on the starting materials and the famed Pinner reaction for the formation of the amidine functional group.

Synthetic Pathways to this compound

The principal strategy for the synthesis of this compound involves the preparation of the key intermediate, 2-chloro-4-fluorobenzonitrile, followed by its conversion to the final product. Several routes to the benzonitrile intermediate are detailed below.

Synthesis of the Key Intermediate: 2-Chloro-4-fluorobenzonitrile

A common route to 2-chloro-4-fluorobenzonitrile is through a diazotization reaction of 2-chloro-4-aminobenzonitrile, followed by a Schiemann-type reaction.

Caption: Diazotization route to 2-chloro-4-fluorobenzonitrile.

Experimental Protocol: Synthesis of 2-chloro-4-fluorobenzonitrile from 2-chloro-4-aminobenzonitrile [1]

-

Diazotization: To a 100mL four-necked flask, add 47.89g of 30% concentrated hydrochloric acid (394.01 mmol, 3 eq) and 20.0g of 2-chloro-4-aminobenzonitrile (131.08 mmol, 1 eq). Heat the reaction mixture to 70°C and stir for 0.5 hours.

-

Cool the mixture to 0°C. Slowly add a solution of 9.23g of sodium nitrite (133.70 mmol, 1.02 eq) in 120g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.

-

Continue stirring at 0°C for 0.5 hours after the addition is complete.

-

Schiemann Reaction: Add 28.78g of sodium tetrafluoroborate (262.16 mmol, 2 eq) and stir at the same temperature for 0.5 hours.

-

Filter the reaction solution and dry the collected filter cake in an oven at 60°C.

-

In a separate 100mL four-necked flask, add 50mL of toluene and the dried filter cake. Heat the mixture to 120°C and react for 10 hours to yield 2-chloro-4-fluorobenzonitrile.

| Starting Material | Reagents | Molar Ratio (vs. Starting Material) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloro-4-aminobenzonitrile | 1. HCl, NaNO₂, NaBF₄ 2. Toluene (for decomposition) | 1. 3:1.02:2 2. N/A | Water, Toluene | 0-120 | 12 | Not specified |

Another viable route involves the cyanation of 2-chloro-4-fluorobromobenzene using cuprous cyanide.

Caption: Cyanation route to 2-chloro-4-fluorobenzonitrile.

Experimental Protocol: Synthesis of 2-chloro-4-fluorobenzonitrile from 2-chloro-4-fluorobromobenzene [2]

-

To a 250mL four-neck flask under a nitrogen atmosphere, add 150mL of DMF, 50g of 2-chloro-4-fluorobromobenzene (238.73 mmol, 1.0 eq), and 36.35g of cuprous cyanide (405.84 mmol, 1.7 eq).

-

Stir the reaction solution at 120°C for 8 hours.

-

Cool the reaction to room temperature and dilute with 300mL of ethyl acetate. Stir for 0.5 hours.

-

Perform suction filtration and wash the filtrate sequentially with 300mL of water and 200mL of saturated saline solution.

-

Separate the upper organic phase, dry with anhydrous sodium sulfate, and evaporate the solvent under negative pressure to obtain the crude solid product.

-

Recrystallize the crude product from 100mL of n-hexane to obtain 30.96g of 2-chloro-4-fluorobenzonitrile.

| Starting Material | Reagents | Molar Ratio (vs. Starting Material) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 2-Chloro-4-fluorobromobenzene | CuCN | 1.7 | DMF | 120 | 8 | 83.36 | 97.51 |

| 2-Chloro-4-fluorobromobenzene | CuCN | 1.4 | DMF | 130 | 5 | 83.90 | 97.22 |

Conversion of 2-Chloro-4-fluorobenzonitrile to this compound Hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles into amidines.[3] It proceeds through an imino ether hydrochloride (Pinner salt) intermediate, which is then treated with ammonia to form the desired amidine.[3]

Caption: Pinner reaction for this compound synthesis.

Experimental Protocol: Synthesis of this compound hydrochloride from 2-chloro-4-fluorobenzonitrile (Adapted from a general procedure for benzamidine synthesis) [4]

-

Formation of the Pinner Salt: In a suitable reaction vessel, dissolve 2-chloro-4-fluorobenzonitrile (1 eq) in absolute ethanol.

-

Cool the solution in an ice-salt bath.

-

Pass dry hydrogen chloride gas through the solution until saturation is achieved, ensuring anhydrous conditions are maintained.

-

Seal the vessel and allow it to stand at room temperature for 48 hours, during which the imino ether hydrochloride (Pinner salt) will precipitate as a solid cake.

-

Ammonolysis: Quickly crush the solid cake of the Pinner salt in a dry mortar.

-

Transfer the solid to a flask and slowly add an 8% solution of dry ammonia in absolute ethanol in small portions.

-

Stir the mixture for several hours. Ammonium chloride will precipitate.

-

Filter the reaction mixture by suction to remove the ammonium chloride.

-

Evaporate the filtrate to a smaller volume and cool to induce crystallization of this compound hydrochloride.

-

Filter the crystals, wash with a small amount of cold ethanol, and dry in a desiccator.

| Starting Material | Reagents | Solvent | Key Reaction | Yield (%) |

| 2-Chloro-4-fluorobenzonitrile | 1. Dry HCl 2. Dry NH₃ | Absolute Ethanol | Pinner Reaction | 80-95 (typical for benzamidines) |

Alternative Starting Materials

While 2-chloro-4-fluorobenzonitrile is the most direct precursor, other starting materials can be utilized to synthesize this key intermediate.

From 2-Chloro-4-fluorotoluene

2-Chloro-4-fluorotoluene can be oxidized to 2-chloro-4-fluorobenzoic acid, which can then be converted to the benzonitrile. However, this route often involves harsh oxidizing agents like dichromate, which are toxic and environmentally hazardous.[1]

From 4-Fluorobenzaldehyde

2-Chloro-4-fluorobenzaldehyde can be synthesized from 4-fluorobenzaldehyde via chlorination. The aldehyde can then be converted to the corresponding oxime and subsequently dehydrated to the nitrile.

Experimental Protocol: Synthesis of 2-Chloro-4-fluorobenzaldehyde

-

Add 250 ml of a trifluoroacetic acid/concentrated sulfuric acid mixture (3:1 volume ratio) to a 500 ml double-neck flask and cool to 0-5°C in an ice water bath.

-

Dropwise, add 24.8g (100 mmol) of 4-fluorobenzaldehyde.

-

After the addition, raise the temperature to 70°C and add 3.34g (25 mmol) of N-chlorosuccinimide (NCS) solid. Stir at 70°C for 4 hours.

-

Repeat the addition of NCS two more times (3.34g each), with 4 hours of stirring at 70°C after the second addition and 15 hours after the third.

-

Cool to room temperature and quench the reaction by pouring the solution into 2 liters of ice water.

-

Perform a workup involving extraction with petroleum ether, washing with saturated NaHCO₃ and NaCl solutions, drying with anhydrous Na₂SO₄, and concentration under reduced pressure to obtain the crude product.

-

Distill the crude product under reduced pressure to obtain pure 2-Chloro-4-fluorobenzaldehyde.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Fluorobenzaldehyde | N-chlorosuccinimide | Trifluoroacetic acid/Sulfuric acid | 70 | ~23 | 92 |

Conclusion

The synthesis of this compound is most efficiently achieved through the preparation of the key intermediate, 2-chloro-4-fluorobenzonitrile, followed by a Pinner reaction. The choice of starting material for the benzonitrile synthesis will depend on factors such as availability, cost, and environmental considerations. The diazotization of 2-chloro-4-aminobenzonitrile and the cyanation of 2-chloro-4-fluorobromobenzene are both well-documented and high-yielding methods. The subsequent Pinner reaction provides a reliable and established route to the final benzamidine product. This guide offers detailed protocols and comparative data to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

The Strategic Intermediate: A Technical Guide to 2-Chloro-4-fluoro-benzamidine in Serine Protease Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-4-fluoro-benzamidine, a key chemical intermediate in the synthesis of a new generation of serine protease inhibitors. With a primary focus on its application in the development of anticoagulants targeting Factor Xa, this document details its chemical properties, synthesis, and role in the creation of potent and selective inhibitors. This guide furnishes researchers and drug development professionals with detailed experimental protocols, quantitative inhibitory data, and a comprehensive overview of the relevant biological pathways and drug discovery workflows, establishing this compound as a critical building block in modern medicinal chemistry.

Introduction: The Role of Serine Proteases and the Significance of Benzamidine-Based Inhibitors

Serine proteases are a large family of enzymes that play a crucial role in a multitude of physiological processes, including digestion, blood coagulation, and immunity.[1] Dysregulation of serine protease activity is implicated in a variety of diseases, making them a significant target for therapeutic intervention.[2]

The blood coagulation cascade, a complex series of proteolytic events, is heavily reliant on the activity of serine proteases. Factor Xa (FXa), a trypsin-like serine protease, occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways. Its activation leads to the conversion of prothrombin to thrombin, the final effector enzyme in the formation of a fibrin clot.[3][4] Consequently, the direct inhibition of FXa has emerged as a leading strategy for the development of novel oral anticoagulants for the prevention and treatment of thromboembolic disorders.[3][5]

Benzamidine and its derivatives are a well-established class of competitive, reversible inhibitors of various serine proteases, including thrombin and Factor Xa.[6] The positively charged amidinium group mimics the side chain of arginine, a common recognition motif for these proteases, allowing it to bind to the S1 specificity pocket of the enzyme's active site. The development of substituted benzamidines allows for the fine-tuning of inhibitory potency and selectivity.[7]